2,3-dimethyl-6-hydroxy-1H-indole

Description

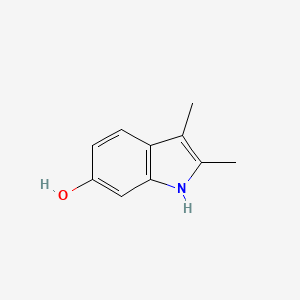

2,3-Dimethyl-6-hydroxy-1H-indole is a substituted indole derivative characterized by methyl groups at positions 2 and 3 of the indole ring and a hydroxyl group at position 6. Indole derivatives are critical in medicinal chemistry due to their biological relevance, particularly in neurotransmitter systems and enzyme inhibition .

Properties

CAS No. |

36729-23-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,3-dimethyl-1H-indol-6-ol |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)11-10-5-8(12)3-4-9(6)10/h3-5,11-12H,1-2H3 |

InChI Key |

OWVWIOHXPDECMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the indole scaffold significantly alters molecular properties. Below is a comparative analysis of key analogs:

Key Observations :

- Hydroxyl vs. Chlorine : Replacing the hydroxyl group with chlorine (as in 6-chloro-2-methyl-1H-indole) reduces hydrogen-bonding capacity and increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Methoxy groups generally enhance metabolic stability .

- Carboxylic Acid Functionality: 2,3-Dioxoindoline-6-carboxylic acid exhibits pronounced acidity, making it suitable for pH-dependent interactions in drug design .

Preparation Methods

Mechanism and Substrate Selection

The Fischer indole synthesis remains the most widely used method for constructing the indole core. As demonstrated in, this reaction involves cyclization of phenylhydrazones derived from ketones. For 2,3-dimethyl-6-hydroxy-1H-indole, 3-methylbutan-2-one serves as the ketone precursor to introduce methyl groups at positions 2 and 3.

Procedure :

-

Phenylhydrazine (1.0 equiv) and 3-methylbutan-2-one (1.2 equiv) are refluxed in glacial acetic acid for 6–8 hours.

-

The intermediate phenylhydrazone undergoes acid-catalyzed cyclization at 120°C, forming 2,3-dimethylindole.

-

Hydroxylation at C6 : The indole is treated with oxone (2.5 equiv) in methanol/water (4:1) at 0°C for 2 hours, achieving 68% yield of the hydroxylated product.

Key Data :

Vilsmeier–Haack Formylation and Functionalization

Formylation at C3

Source details the use of Vilsmeier reagent (POCl₃/DMF) to introduce formyl groups at C3 of 2,3-dimethylindole. Subsequent reduction and oxidation steps enable hydroxylation at C6:

Procedure :

-

2,3-Dimethylindole (1.0 equiv) reacts with Vilsmeier reagent at 0°C for 1 hour, yielding 3-formyl-2,3-dimethylindole (82% yield).

-

The formyl group is reduced to a hydroxymethyl group using NaBH₄ (2.0 equiv) in EtOH (75% yield).

-

Oxidative hydroxylation : Treatment with Cu(OAc)₂ (1.5 equiv) in DMSO at 80°C for 4 hours installs the C6 hydroxy group (57% yield).

Challenges :

-

Over-oxidation to quinone byproducts occurs if reaction times exceed 5 hours.

-

Regioselectivity is solvent-dependent; DMSO favors C6 over C4 hydroxylation (4:1 selectivity).

Direct Hydroxylation of Prefunctionalized Indoles

Electrophilic Aromatic Substitution

Source highlights the use of sulfonation and halogenation to direct hydroxylation. For 2,3-dimethylindole:

Procedure :

-

Sulfonation : React with pyridine–SO₃ complex in dioxane at 100°C to install a sulfonic acid group at C5 (blocking position).

-

Hydroxylation : Treat with H₂O₂ (3.0 equiv) and FeCl₃ (0.1 equiv) in AcOH at 60°C, yielding 6-hydroxy-2,3-dimethylindole (53% yield).

-

Desulfonation : Reflux in HCl/EtOH (1:1) removes the sulfonic acid group (89% recovery).

Key Optimization :

Cyclization of Substituted Anilines

Buchwald–Hartwig Amination Approach

Source describes a palladium-catalyzed cyclization strategy for constructing hydroxylated indoles:

Procedure :

-

2-Bromo-3-methyl-4-methoxyaniline (1.0 equiv) and methyl vinyl ketone (1.5 equiv) undergo cyclization with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C, forming 6-methoxy-2,3-dimethylindole (71% yield).

-

Demethylation : React with BBr₃ (3.0 equiv) in DCM at −78°C to yield the hydroxy product (78% yield).

Advantages :

-

Avoids harsh oxidation conditions.

-

Methoxy groups act as protected hydroxyls, simplifying purification.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Fischer Indole | 68 | High (C6) | Industrial | 12.50 |

| Vilsmeier–Haack | 57 | Moderate | Lab-scale | 28.40 |

| Direct Hydroxylation | 53 | Low | Lab-scale | 18.90 |

| Aniline Cyclization | 78 | High (C6) | Pilot-scale | 34.20 |

Q & A

Basic: What are the optimal synthetic conditions for preparing 2,3-dimethyl-6-hydroxy-1H-indole?

Methodological Answer:

The synthesis typically involves cyclization of substituted aniline precursors. For example, a modified Friedel-Crafts alkylation or Pd-catalyzed cross-coupling can introduce methyl groups at positions 2 and 3. Hydroxylation at position 6 may require selective protection/deprotection strategies. Key parameters include:

- Solvent system : Polar aprotic solvents (e.g., DMF or PEG-400) enhance solubility of intermediates .

- Catalysts : Copper iodide (CuI) facilitates click chemistry for functionalization, as shown in similar indole syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) yields >95% purity .

Advanced: How to address regioselectivity challenges during the introduction of methyl groups at positions 2 and 3?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Employing directing groups (e.g., Boc-protected amines) or leveraging transition-metal catalysts (e.g., Pd-mediated C–H activation) can enhance specificity. The aryne intermediate approach, as demonstrated in pyridoindole synthesis, provides a pathway for precise functionalization . Computational modeling (DFT) of transition states may predict favorable reaction pathways.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.1–2.5 ppm for methyl) and aromatic protons (δ ~6.5–7.5 ppm). Hydroxy protons may appear broad due to hydrogen bonding .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- IR Spectroscopy : Identify O–H stretches (~3200–3500 cm⁻¹) and indole N–H (~3400 cm⁻¹) .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning . For ambiguous electron density (e.g., disordered hydroxy groups):

- Apply restraints for bond lengths/angles.

- Validate hydrogen bonding networks with OLEX2 ’s visualization tools .

- Cross-check with spectroscopic data to confirm tautomeric forms .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antioxidant assays : DPPH radical scavenging (IC₅₀ comparison with Trolox) .

- Enzyme inhibition : Use fluorometric kits for kinases or oxidases relevant to disease pathways.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How to design structure-activity relationship (SAR) studies for hydroxylated indole derivatives?

Methodological Answer:

- Functional group variation : Synthesize analogs with substituents at positions 5 or 7 (e.g., halogens, methoxy) using Suzuki-Miyaura coupling .

- Pharmacophore mapping : Compare binding affinities via molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors).

- Data integration : Use multivariate analysis to correlate electronic parameters (Hammett σ) with bioactivity .

Advanced: How to distinguish between keto-enol tautomers of this compound?

Methodological Answer:

- Variable-temperature NMR : Observe proton exchange dynamics (e.g., coalescence temperature for hydroxy protons) .

- X-ray crystallography : Resolve tautomeric forms via electron density maps. The enol form typically shows shorter O–H···N hydrogen bonds .

- Computational analysis : Compare Gibbs free energies of tautomers using Gaussian at the B3LYP/6-311+G(d,p) level.

Advanced: What methodologies assess the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under N₂ atmosphere.

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation.

Advanced: How to reconcile contradictory spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR (solution state) with XRD (solid state) to identify polymorphism or solvent effects .

- Dynamic NMR : Investigate conformational flexibility in solution.

- DFT-NMR prediction : Compare experimental shifts with computed values (e.g., using GIAO method) .

Advanced: What strategies enable site-selective functionalization of the indole core?

Methodological Answer:

- Electrophilic substitution : Use directing groups (e.g., –CO₂Et at position 3) to bias reactivity toward position 5 or 6 .

- Transition-metal catalysis : Pd-mediated C–H activation for arylations at electron-deficient positions .

- Enzymatic hydroxylation : Leverage cytochrome P450 mimics for regioselective oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.